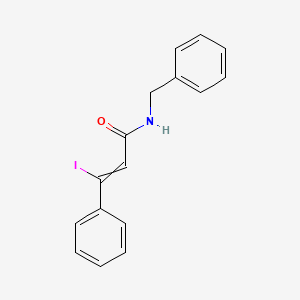

N-Benzyl-3-iodo-3-phenylprop-2-enamide

Description

Properties

CAS No. |

601521-87-3 |

|---|---|

Molecular Formula |

C16H14INO |

Molecular Weight |

363.19 g/mol |

IUPAC Name |

N-benzyl-3-iodo-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H14INO/c17-15(14-9-5-2-6-10-14)11-16(19)18-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19) |

InChI Key |

WKORREVOKXTQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=C(C2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-iodo-3-phenylprop-2-enamide typically involves the reaction of benzylamine with 3-iodo-3-phenylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-Benzyl-3-iodo-3-phenylprop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-iodo-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted amides, thioamides, or ethers.

Oxidation Reactions: Products include oxides, ketones, or carboxylic acids.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-Benzyl-3-iodo-3-phenylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-3-iodo-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The iodine atom and the benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects

- Halogen Substituents :

- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) contains a chlorine atom at the 3-position of the phthalimide ring. Chlorine’s electronegativity and moderate leaving-group ability make it suitable for nucleophilic aromatic substitution or polymerization reactions .

- In contrast, N-Benzyl-3-iodo-3-phenylprop-2-enamide features iodine, a larger and more polarizable halogen. Iodine’s low bond dissociation energy and role in transition-metal-catalyzed reactions (e.g., Suzuki or Ullmann couplings) could differentiate its reactivity from chlorine-containing analogs.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below:

3. Methodological Considerations Crystallographic tools like SHELX () and ORTEP () are industry standards for structural elucidation.

4. Limitations and Future Directions

The absence of direct evidence on N-Benzyl-3-iodo-3-phenylprop-2-enamide necessitates caution in extrapolating comparisons. Future studies should prioritize:

- Experimental data on its synthesis, stability, and reactivity.

- Computational modeling (e.g., DFT) to predict electronic properties.

- Comparative studies with halogenated enamides and phthalimides.

5. Conclusion While the provided evidence lacks specific data on N-Benzyl-3-iodo-3-phenylprop-2-enamide, structural parallels with 3-chloro-N-phenyl-phthalimide highlight critical differences in halogen effects and backbone functionality.

Biological Activity

N-Benzyl-3-iodo-3-phenylprop-2-enamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

N-Benzyl-3-iodo-3-phenylprop-2-enamide features a unique structure characterized by a benzyl group, an iodine atom, and a phenylprop-2-enamide moiety. The presence of the iodine atom significantly enhances its reactivity, making it a valuable intermediate in various chemical reactions and a promising candidate for biological applications.

The biological activity of N-Benzyl-3-iodo-3-phenylprop-2-enamide is believed to stem from its interactions with specific molecular targets within biological systems. The iodine atom and the benzyl group are critical for its reactivity and binding affinity. These interactions can lead to various biological responses, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways associated with cancer and microbial resistance.

Antimicrobial Activity

Research indicates that N-Benzyl-3-iodo-3-phenylprop-2-enamide exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of N-Benzyl-3-iodo-3-phenylprop-2-enamide has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest: The compound may interfere with the cell cycle progression of cancer cells.

- Induction of Apoptosis: It could activate apoptotic pathways leading to programmed cell death.

- Inhibition of Tumor Growth: In vivo studies have indicated a reduction in tumor size when treated with this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-Benzyl-3-iodo-3-phenylprop-2-enamide, it is useful to compare it with structurally similar compounds that possess different halogen substituents:

| Compound Name | Halogen | Unique Features |

|---|---|---|

| N-Benzyl-3-bromo-3-phenylprop-2-enamide | Bromine | Different reactivity profile due to bromine substitution |

| N-Benzyl-3-chloro-3-phenylprop-2-enamide | Chlorine | Varies in chemical properties compared to iodine |

| N-Benzyl-3-fluoro-3-phenylprop-2-enamide | Fluorine | Potentially different pharmacokinetic profiles |

The iodine atom in N-Benzyl-3-iodo-3-phenylprop-2-enamide contributes distinct reactivity and biological activities compared to its halogenated analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of N-Benzyl-3-iodo-3-phenylprop-2-enamide:

- Antimicrobial Efficacy Study: A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Activity Research: In vitro experiments revealed that treatment with N-Benzyl-3-iodo-3-phenylprop-2-enamide led to a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its efficacy as a potential anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.